Cas no 1626-74-0 (2-Amino-1-4-(trifluoromethyl)phenylpropane)

2-Amino-1-4-(trifluoromethyl)phenylpropane is a fluorinated aromatic amine compound with a propylamine side chain, notable for its trifluoromethyl substituent on the phenyl ring. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased electron-withdrawing properties, which can influence reactivity in electrophilic substitution or coupling reactions. Its amine functionality allows for further derivatization, enabling applications in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its potential sensitivity. Its precise physicochemical properties depend on the specific isomeric form (e.g., positional or stereochemical variations).
2-Amino-1-4-(trifluoromethyl)phenylpropane structure
1626-74-0 structure
Product name:2-Amino-1-4-(trifluoromethyl)phenylpropane
CAS No:1626-74-0
MF:C10H12F3N
MW:203.204193115234
MDL:MFCD01708017
CID:143575

2-Amino-1-4-(trifluoromethyl)phenylpropane Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, a-methyl-4-(trifluoromethyl)-
    • 1-[4-(Trifluoromethyl)phenyl]-2-propanamine
    • P 1726
    • Trifluorex
    • Triflutamin
    • [1-Methyl-2-(4-trifluoromethylphenyl)ethyl]amine
    • P-1726
    • 4-(Trifluoromethyl)amphetamine
    • 2-Amino-1-[4-(trifluoromethyl)phenyl]propane
    • 4-(Trifluoromethyl)-α-methylbenzeneethanamine
    • α-Methyl-4-(trifluoromethyl)benzeneethanamine
    • 1-(4-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE
    • 1-[4-(trifluoromethyl)phenyl]propan-2-amine
    • BBL101644
    • EN300-57912
    • 1626-74-0
    • 4-(Trifluoromethyl)-alpha-methylbenzeneethanamine
    • MFCD01708017
    • MS-20243
    • N10877
    • AKOS000154802
    • 1-(4-trifluoromethylphenyl)-2-aminopropane
    • Benzeneethanamine, .alpha.-methyl-4-(trifluoromethyl)-
    • MB02012
    • 2-AMINO-1-[(4-TRIFLUOROMETHYL)PHENYL] PROPANE
    • CHEMBL3247894
    • AKOS017343122
    • LS-103692
    • 1-Methyl-2-(4-trifluoromethyl-phenyl)-ethylamine
    • DTXSID00936719
    • STL555440
    • 2-Amino-1-[(4-trifluoromethyl)phenyl]propane
    • Phenethylamine, alpha-methyl-p-trifluoromethyl-
    • SCHEMBL265675
    • alpha-Methyl-p-trifluoromethylphenethylamine
    • 2-Amino-1-4-(trifluoromethyl)phenylpropane
    • MDL: MFCD01708017
    • Inchi: 1S/C10H12F3N/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3
    • InChI Key: SUUROQOAYQTBFV-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CC(C)N)(F)F

Computed Properties

  • Exact Mass: 203.09218387g/mol
  • Monoisotopic Mass: 203.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.152±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 224.1±35.0 ºC (760 Torr),
  • Flash Point: 93.6±10.6 ºC,
  • Solubility: Very slightly soluble (0.96 g/l) (25 º C),
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

2-Amino-1-4-(trifluoromethyl)phenylpropane Security Information

2-Amino-1-4-(trifluoromethyl)phenylpropane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-57912-10.0g
1-[4-(trifluoromethyl)phenyl]propan-2-amine
1626-74-0
10g
$531.0 2023-06-01
Enamine
EN300-57912-0.1g
1-[4-(trifluoromethyl)phenyl]propan-2-amine
1626-74-0
0.1g
$64.0 2023-06-01
Enamine
EN300-57912-2.5g
1-[4-(trifluoromethyl)phenyl]propan-2-amine
1626-74-0
2.5g
$148.0 2023-06-01
TRC
A633615-500mg
2-Amino-1-[4-(trifluoromethyl)phenyl]propane
1626-74-0
500mg
$ 210.00 2022-06-07
Key Organics Ltd
MS-20243-5g
2-Amino-1-[4-(trifluoromethyl)phenyl]propane
1626-74-0 >95%
5g
£310.00 2025-02-08
abcr
AB358800-5 g
2-Amino-1-[(4-trifluoromethyl)phenyl] propane; .
1626-74-0
5g
€487.50 2023-04-26
TRC
A633615-100mg
2-Amino-1-[4-(trifluoromethyl)phenyl]propane
1626-74-0
100mg
$ 65.00 2022-06-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY384979-1g
1-[4-(Trifluoromethyl)phenyl]-2-propanamine
1626-74-0 ≥95%
1g
¥11250.00 2024-08-09
Enamine
EN300-57912-0.25g
1-[4-(trifluoromethyl)phenyl]propan-2-amine
1626-74-0
0.25g
$66.0 2023-06-01
abcr
AB358800-1 g
2-Amino-1-[(4-trifluoromethyl)phenyl] propane; .
1626-74-0
1g
€162.50 2023-04-26

2-Amino-1-4-(trifluoromethyl)phenylpropane Related Literature

Additional information on 2-Amino-1-4-(trifluoromethyl)phenylpropane

Professional Introduction to Compound with CAS No. 1626-74-0 and Product Name: 2-Amino-1-4-(trifluoromethyl)phenylpropane

Compound with the CAS number 1626-74-0 and the product name 2-Amino-1-4-(trifluoromethyl)phenylpropane represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in various scientific domains. The presence of both amino and trifluoromethyl functional groups in its framework suggests a versatile reactivity that could be leveraged in the synthesis of more complex molecules, particularly in drug development and material science.

The molecular structure of 2-Amino-1-4-(trifluoromethyl)phenylpropane consists of a phenyl ring substituted with a trifluoromethyl group at the 4-position and an amino group at the 2-position, linked to a propyl chain. This configuration imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, known for its electron-withdrawing effects, can influence the reactivity of adjacent functional groups, while the amino group provides opportunities for further derivatization through reactions such as acylation, alkylation, or coupling with other heterocyclic compounds.

In recent years, there has been a growing interest in the development of novel pharmaceutical agents that incorporate fluorine atoms due to their ability to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group is particularly prevalent in modern drugs due to its ability to modulate pharmacokinetic properties. For instance, it can increase lipophilicity and reduce susceptibility to enzymatic degradation. The compound 2-Amino-1-4-(trifluoromethyl)phenylpropane could serve as a precursor in the synthesis of such fluorinated derivatives, offering a pathway to new therapeutic entities.

Moreover, the amino group in this compound opens up possibilities for coordination chemistry and metal-organic frameworks (MOFs). Amino-functionalized compounds are often used as ligands in catalytic systems or as building blocks for porous materials. The combination of an amino group with a phenyl ring substituted with a trifluoromethyl group could lead to innovative applications in catalysis, particularly in transition-metal-catalyzed reactions where such ligands can enhance selectivity and yield.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules with high accuracy. Molecular modeling studies on 2-Amino-1-4-(trifluoromethyl)phenylpropane have shown that its structure might exhibit interesting electronic properties due to the interaction between the amino group and the electron-withdrawing trifluoromethyl group. These insights could guide experimentalists in designing novel synthetic routes or optimizing reaction conditions for this compound.

The pharmaceutical industry has been exploring various derivatives of 2-Amino-1-4-(trifluoromethyl)phenylpropane for potential therapeutic applications. For example, researchers have investigated its use as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The trifluoromethyl group's ability to improve binding affinity has been particularly noted in these studies. Additionally, the compound's structural features make it a candidate for developing antimicrobial agents, where modifications around the phenyl ring could enhance activity against resistant bacterial strains.

In material science, 2-Amino-1-4-(trifluoromethyl)phenylpropane has shown promise as a precursor for high-performance polymers. The incorporation of fluorine into polymer backbones can lead to materials with enhanced thermal stability and chemical resistance. Researchers are exploring its use in creating advanced coatings or adhesives that require robust performance under extreme conditions. The amino group also allows for cross-linking reactions, which could further tailor the properties of these materials.

The synthesis of 2-Amino-1-4-(trifluoromethyl)phenylpropane involves multi-step organic reactions that require careful optimization. Common synthetic routes include nucleophilic aromatic substitution on a pre-functionalized phenyl ring followed by propylation and subsequent functional group transformations. Advances in green chemistry have encouraged researchers to develop more sustainable methods for producing this compound, such as catalytic processes that minimize waste or use renewable feedstocks.

Industrial applications of this compound are also emerging. For instance, it has been used as an intermediate in the production of agrochemicals where its structural features contribute to the efficacy of pesticides or herbicides. The versatility of 2-Amino-1-4-(trifluoromethyl)phenylpropane makes it a valuable building block for various chemical industries beyond pharmaceuticals and materials science.

Future research directions may focus on expanding the scope of derivatives derived from 2-Amino-1-4-(trifluoromethyl)phenylpropane by exploring different substituents on the phenyl ring or modifying the propyl chain. Such modifications could uncover novel properties or functionalities that are not present in the parent compound. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics could accelerate the discovery of new applications by leveraging computational tools to predict biological activity.

In conclusion, 2-Amino-1-4-(trifluoromethyl)phenylpropane (CAS No. 1626-74-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug development, material science, and industrial applications. As research continues to uncover new synthetic methods and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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(CAS:1626-74-0)2-Amino-1-4-(trifluoromethyl)phenylpropane
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